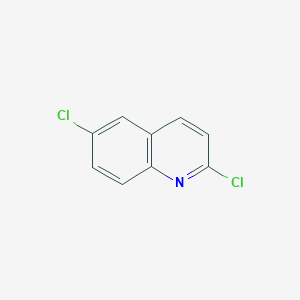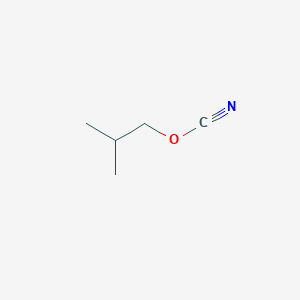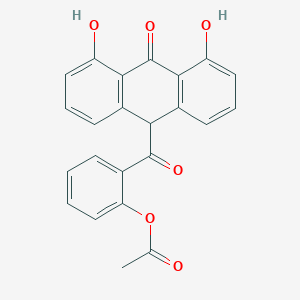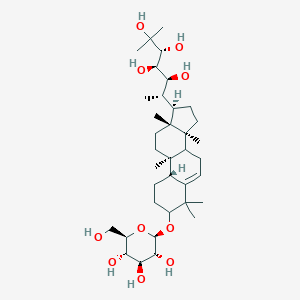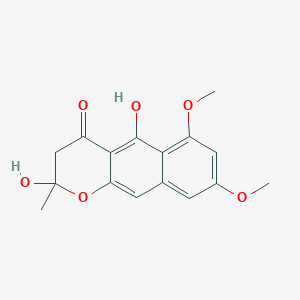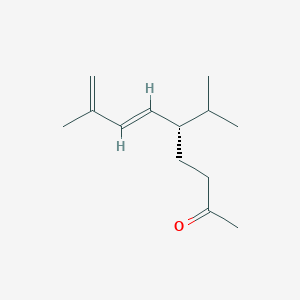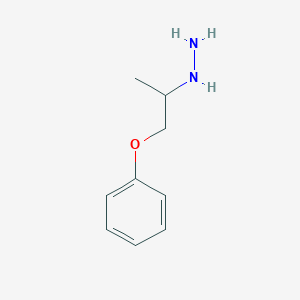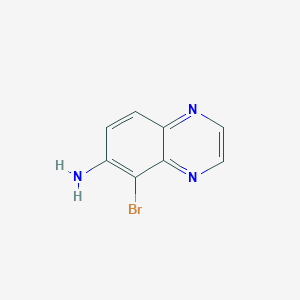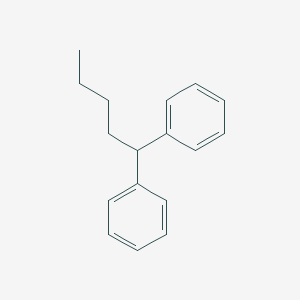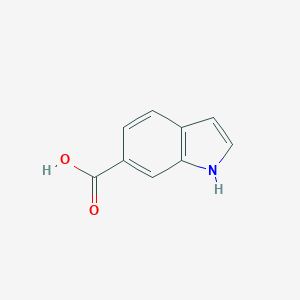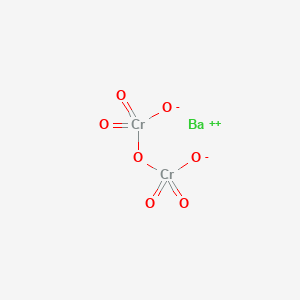
Barium dichromate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Barium dichromate is an inorganic compound with the chemical formula BaCr₂O₇. It is a bright orange solid that is known for its strong oxidizing properties. This compound is used in various industrial and scientific applications due to its unique chemical characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions: Barium dichromate can be synthesized through the reaction of barium chloride with sodium dichromate in an aqueous solution. The reaction is as follows: [ \text{BaCl}_2 + \text{Na}_2\text{Cr}_2\text{O}_7 \rightarrow \text{BaCr}_2\text{O}_7 + 2\text{NaCl} ]
Industrial Production Methods: In industrial settings, this compound is typically produced by reacting barium hydroxide or barium chloride with potassium dichromate. The reaction is carried out in an aqueous medium, and the resulting precipitate is filtered, washed, and dried to obtain pure this compound .
Types of Reactions:
Oxidation-Reduction Reactions: this compound is a strong oxidizing agent and can participate in redox reactions. For example, it can oxidize organic compounds and reduce itself to barium chromate.
Acid-Base Reactions: In the presence of strong acids, this compound can be converted to barium chromate and chromic acid.
Common Reagents and Conditions:
Oxidizing Agents: this compound can react with reducing agents such as sulfur dioxide or hydrogen peroxide.
Acids: Strong acids like hydrochloric acid or sulfuric acid can convert this compound to barium chromate.
Major Products Formed:
Barium Chromate: Formed when this compound reacts with acids.
Chromic Acid: Formed as a byproduct in some reactions involving this compound.
Scientific Research Applications
Barium dichromate has several applications in scientific research:
Chemistry: Used as an oxidizing agent in various chemical reactions and analytical procedures.
Biology: Employed in staining techniques for microscopic analysis.
Medicine: Investigated for its potential use in certain medical treatments due to its oxidizing properties.
Industry: Utilized in the production of pigments, corrosion inhibitors, and other industrial chemicals.
Mechanism of Action
Barium dichromate exerts its effects primarily through its strong oxidizing properties. It can oxidize a wide range of organic and inorganic compounds. The molecular targets include various functional groups in organic molecules, leading to the formation of oxidized products. The pathways involved typically include electron transfer processes that result in the reduction of this compound to barium chromate .
Comparison with Similar Compounds
Barium Chromate (BaCrO₄): Similar in composition but differs in its oxidation state and chemical properties.
Potassium Dichromate (K₂Cr₂O₇): Another dichromate compound with similar oxidizing properties but different solubility and reactivity.
Sodium Dichromate (Na₂Cr₂O₇): Similar to potassium dichromate but with different cationic properties.
Uniqueness: Barium dichromate is unique due to its specific reactivity with barium ions, which can influence its solubility and interaction with other compounds. Its strong oxidizing nature makes it particularly useful in applications requiring potent oxidizing agents .
Properties
IUPAC Name |
barium(2+);oxido-(oxido(dioxo)chromio)oxy-dioxochromium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ba.2Cr.7O/q+2;;;;;;;;2*-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSWZMKLTBNIIHY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Cr](=O)(=O)O[Cr](=O)(=O)[O-].[Ba+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BaCr2O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13477-01-5 |
Source


|
| Record name | Barium dichromate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013477015 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Barium dichromate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.405 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
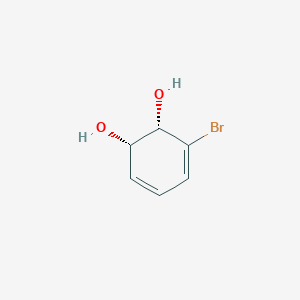
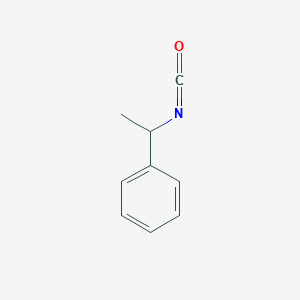
![N-butyl-4-[(2,5-dimethoxyphenyl)azo]-3-hydroxynaphthalene-2-carboxamide](/img/structure/B154367.png)
